Muldamine

Description

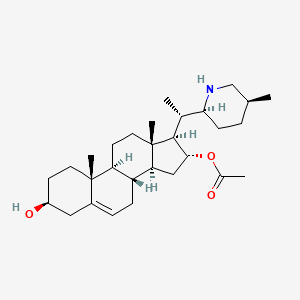

Structure

2D Structure

3D Structure

Properties

CAS No. |

36069-45-1 |

|---|---|

Molecular Formula |

C29H47NO3 |

Molecular Weight |

457.7 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13S,14S,16R,17R)-3-hydroxy-10,13-dimethyl-17-[(1S)-1-[(2S,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl] acetate |

InChI |

InChI=1S/C29H47NO3/c1-17-6-9-25(30-16-17)18(2)27-26(33-19(3)31)15-24-22-8-7-20-14-21(32)10-12-28(20,4)23(22)11-13-29(24,27)5/h7,17-18,21-27,30,32H,6,8-16H2,1-5H3/t17-,18+,21-,22+,23-,24-,25-,26+,27-,28-,29-/m0/s1 |

InChI Key |

ZVYUDNWAHWVPPN-WGMPUXNISA-N |

SMILES |

CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)OC(=O)C |

Isomeric SMILES |

C[C@H]1CC[C@H](NC1)[C@@H](C)[C@H]2[C@@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)OC(=O)C |

Canonical SMILES |

CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)OC(=O)C |

Color/Form |

Solid |

melting_point |

210-211 |

Other CAS No. |

36069-45-1 |

solubility |

In water, 1.7 mg/L at 25 °C (est) |

Synonyms |

5-veratramine-3 beta,11 alpha-diol-11-acetate muldamine |

vapor_pressure |

4.23X10-13 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Muldamine from Veratrum californicum: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratrum californicum, commonly known as the California corn lily or false hellebore, is a perennial herb native to the mountainous regions of western North America. This plant has long been recognized for its rich and complex array of steroidal alkaloids, some of which exhibit significant biological activities. Among these is muldamine, a C-nor-D-homo steroidal alkaloid that has been a subject of phytochemical interest. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its natural source, with a focus on the experimental methodologies and data that are crucial for researchers in natural product chemistry and drug development.

Discovery and Structural Elucidation

This compound was first isolated and characterized from Veratrum californicum in the early 1970s. The seminal work by R.F. Keeler in 1971 reported the structure of this novel alkaloid, which was initially designated "Alkaloid Q".[1][2] Subsequent studies, notably by Gaffield et al. in 1982, further solidified the structural understanding of this compound and its deacetyl derivative.[2] this compound is structurally defined as the 16-acetate ester of the piperidine (B6355638) steroid, teinemine.[2]

Physicochemical and Spectroscopic Data

The characterization of a novel natural product relies on a thorough analysis of its physical and spectroscopic properties. While the primary literature contains the most detailed data, this section compiles the key reported values for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₇NO₃ | [2][3] |

| Molar Mass | 457.7 g/mol | [3] |

| Appearance | Crystalline solid | |

| Melting Point | Data not available in search results | |

| Optical Rotation | Data not available in search results |

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations | Reference |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 457 | [1] |

| Infrared (IR) Spectroscopy | Characteristic absorptions for hydroxyl, acetate, and amine functional groups. | [1] |

| Ultraviolet (UV) Spectroscopy | Reveals information about electronic transitions within the molecule. | [1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR data provide the detailed carbon-hydrogen framework. | [1] |

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Veratrum californicum involves a multi-step process typical for the extraction of alkaloids from plant material. The general workflow begins with the collection and processing of the plant material, followed by extraction, partitioning, and chromatographic purification. While specific yields for this compound are not detailed in the available literature, the general protocols for Veratrum alkaloids provide a foundational methodology.

Plant Material Collection and Preparation

-

Collection: The roots and rhizomes of Veratrum californicum are harvested, as they are the primary repository of the steroidal alkaloids.

-

Preparation: The collected plant material is thoroughly washed, dried, and ground into a fine powder to maximize the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

-

Solvent Extraction: A Soxhlet extraction apparatus is commonly employed for the exhaustive extraction of alkaloids.[4] The powdered plant material is typically moistened with a dilute base, such as ammonium (B1175870) hydroxide, to liberate the free alkaloids from their salt forms within the plant tissue.

-

Solvents: Benzene or ethanol (B145695) are frequently used as the extraction solvents.[4][5] The choice of solvent can influence the efficiency of extraction and the profile of co-extracted compounds.

Acid-Base Partitioning for Alkaloid Enrichment

-

Principle: This classical technique separates basic alkaloids from neutral and acidic co-extractives.

-

Procedure:

-

The crude extract is dissolved in an acidic aqueous solution (e.g., dilute sulfuric or hydrochloric acid), which protonates the nitrogen-containing alkaloids, rendering them water-soluble.

-

The acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

-

The aqueous layer containing the protonated alkaloids is then basified (e.g., with sodium or ammonium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.

-

The free alkaloids are then extracted back into an organic solvent. This process yields a crude alkaloid mixture.

-

Chromatographic Purification of this compound

-

Technique: Column chromatography is the primary method for separating the individual alkaloids from the crude mixture.

-

Stationary Phase: Silica gel is a commonly used adsorbent.

-

Mobile Phase: A gradient of non-polar to polar solvents is used to elute the compounds based on their polarity. For Veratrum alkaloids, solvent systems often consist of mixtures of chloroform, methanol, and ammonium hydroxide. The precise gradient and solvent ratios would be optimized to achieve the separation of this compound from other co-occurring alkaloids like cyclopamine (B1684311), veratramine, and isorubijervine.[6][7][8]

-

Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.[6]

-

Final Purification: The fractions enriched with this compound may require further purification, such as recrystallization, to obtain the pure compound.

Visualizing the Isolation Workflow

The following diagram illustrates the general experimental workflow for the isolation of this compound from Veratrum californicum.

Caption: General workflow for the isolation of this compound.

Biological Activity and Future Directions

This compound belongs to the family of Veratrum alkaloids, which are known for their potent biological activities. For instance, the related alkaloid cyclopamine is a well-known inhibitor of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer.[7][8] While the specific biological activities of this compound are less extensively studied, its structural similarity to other bioactive Veratrum alkaloids suggests it may possess interesting pharmacological properties worthy of further investigation. The isolation and characterization of this compound are essential first steps for enabling such studies, providing pure material for biological screening and further chemical modification. Future research could focus on the total synthesis of this compound and its analogs, as well as a more in-depth exploration of its mechanism of action in various biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. rockymountainlabs.com [rockymountainlabs.com]

- 3. Integrative analysis of multimodal mass spectrometry data in MZmine 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and bioactivities of natural steroidal alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrative analysis of multimodal mass spectrometry data in MZmine 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Steroidal Alkaloid Variation in Veratrum californicum as Determined by Modern Methods of Analytical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jns.edu.af [jns.edu.af]

- 8. researchgate.net [researchgate.net]

Muldamine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phytosterol alkaloid Muldamine, including its chemical properties, and available data on its biological activity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Core Chemical Properties

This compound is a steroidal alkaloid that has been isolated from Veratrum californicum.[1] Its chemical identity is well-characterized, providing a solid foundation for further research and development.

| Property | Value | Source |

| CAS Number | 36069-45-1 | [1][2][3][4] |

| Molecular Formula | C29H47NO3 | [2][3][4][5] |

| Molecular Weight | 457.7 g/mol | [2][3] |

| Synonyms | Alkaloid Q, Teinemine 16-acetate | [1][2] |

Biological Activity and Potential Applications

Initial investigations into the biological effects of this compound have been documented, although comprehensive studies on its mechanism of action are still emerging. The available literature suggests potential avenues for further pharmacological exploration.

Experimental Protocols

The following diagram illustrates a typical workflow for the study of a novel plant-derived alkaloid like this compound, from initial extraction to biological screening.

Further in-depth research is required to fully elucidate the signaling pathways and molecular targets of this compound. As more data becomes available, this guide will be updated to include more specific experimental details and pathway diagrams.

References

A Technical Guide to the Natural Abundance and Yield of Muldamine from Veratrum Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the steroidal alkaloid Muldamine, focusing on its natural abundance in various Veratrum species and the methodologies for its extraction, isolation, and quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Veratrum Species

This compound is a naturally occurring steroidal alkaloid found within plants of the genus Veratrum.[1] These perennial herbs, also known as false hellebore or corn lily, are distributed across temperate regions of the Northern Hemisphere and have a long history in traditional medicine.[2][3] However, it is crucial to note that all parts of the Veratrum plant are highly toxic if ingested.[4]

This compound, along with other Veratrum alkaloids like cyclopamine, has garnered significant scientific interest due to its biological activities, particularly the inhibition of the Hedgehog signaling pathway.[5][6] Aberrant activation of this pathway is implicated in the development of various cancers, making these alkaloids potential candidates for therapeutic development.[7][8]

This guide focuses on the quantitative aspects of this compound occurrence in Veratrum species and the technical protocols for its study.

Natural Abundance and Yield of this compound

The concentration of this compound varies significantly between different Veratrum species and even between different parts of the same plant. To date, quantitative data is most readily available for Veratrum californicum.

Table 1: Quantitative Analysis of this compound in Veratrum californicum

| Plant Part | This compound Concentration (mg/g of biomass) | Reference |

| Root/Rhizome | 0.20 ± 0.03 | [9] |

| Stem | 0.05 ± 0.01 | [9] |

| Leaf | 0.02 ± 0.01 | [9] |

Data represents the mean ± standard deviation.

From the available data, it is evident that the roots and rhizomes of V. californicum contain the highest concentration of this compound, making them the primary source for extraction.[10] While this compound has also been identified in Veratrum parviflorum, quantitative yield data for this species, as well as for Veratrum album and Veratrum viride, are not extensively reported in the current literature.[11][12]

Experimental Protocols

The isolation and quantification of this compound from Veratrum species involve a multi-step process. The following protocols are generalized from established methods for Veratrum alkaloids and can be adapted for the specific isolation of this compound.

The overall process for obtaining and quantifying this compound from Veratrum plant material is outlined in the diagram below.

This method is a standard procedure for the initial extraction of total alkaloids from plant material.[13]

Materials:

-

Dried and powdered Veratrum rhizomes

-

5% Tartaric acid or dilute HCl (pH 2.5-3.5)

-

Diethyl ether

-

Ammonium (B1175870) hydroxide (B78521) or sodium carbonate solution

-

Chloroform

Procedure:

-

Macerate the powdered plant material in the acidic aqueous solution for approximately 2 hours at room temperature. This step should be repeated 2-3 times to ensure complete extraction of the alkaloids.[13]

-

Filter the mixture to separate the acidic extract from the solid plant residue.

-

Wash the acidic extract with a non-polar solvent like diethyl ether to remove lipids and other non-alkaloidal impurities.[13]

-

Adjust the pH of the aqueous extract to approximately 10 using a base such as ammonium hydroxide. This will precipitate the free alkaloids.[13]

-

Extract the precipitated alkaloids into an organic solvent like chloroform. This extraction should be performed multiple times to ensure a complete transfer of the alkaloids.[13]

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture.

This technique is employed to separate this compound from the other alkaloids present in the crude extract.[13]

Materials:

-

Crude alkaloid extract

-

A suitable solvent system (e.g., a gradient of petroleum ether and ethyl acetate)

-

Glass chromatography column

-

Fraction collector

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Prepare a silica gel column of an appropriate size for the amount of crude extract.

-

Dissolve the crude alkaloid extract in a minimal amount of the initial, least polar mobile phase.

-

Carefully apply the dissolved extract to the top of the silica gel column.

-

Elute the column with a solvent gradient of increasing polarity. A common system starts with a non-polar solvent like petroleum ether and gradually introduces a more polar solvent such as ethyl acetate (B1210297) or methanol.[13]

-

Collect the eluent in fractions and monitor the separation using TLC.

-

Combine the fractions that contain this compound (identified by comparison with a standard on TLC) and evaporate the solvent to yield the purified compound.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.

Instrumentation:

-

A high-performance liquid chromatography system

-

A tandem mass spectrometer

-

A suitable C18 reversed-phase column

Procedure:

-

Sample Preparation: Prepare a standard curve using a certified reference standard of this compound at various concentrations. Dissolve the purified this compound extract in a suitable solvent (e.g., methanol).

-

HPLC-MS/MS Analysis:

-

Inject the prepared samples and standards into the HPLC system.

-

The mobile phase typically consists of a gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

-

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound should be used for quantification.

-

-

Data Analysis: Construct a calibration curve from the standard samples and use it to determine the concentration of this compound in the plant extracts.

Signaling Pathway

The primary mechanism of action for several Veratrum alkaloids, and likely this compound, is the inhibition of the Hedgehog (Hh) signaling pathway.[7][14] This pathway is crucial during embryonic development and is often reactivated in various cancers.

The diagram below illustrates the canonical Hedgehog signaling pathway and the point of inhibition by Veratrum alkaloids.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal history of North American Veratrum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Veratrum viride - Wikipedia [en.wikipedia.org]

- 5. preprints.org [preprints.org]

- 6. From teratogens to potential therapeutics: natural inhibitors of the Hedgehog signaling network come of age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Veratrum parviflorum Poisoning: Identification of Steroidal Alkaloids in Patient Blood and Breast Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Veratrum album - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to Muldamine and its Relationship to other Veratrum Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Veratrum is a rich source of structurally complex steroidal alkaloids that have garnered significant attention for their potent biological activities. Among these, Muldamine, a C-nor-D-homo-steroidal alkaloid isolated from Veratrum californicum, represents a key member of this extensive family. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biosynthesis, and pharmacological activities in relation to other prominent Veratrum alkaloids. A central focus is placed on their shared mechanisms of action, primarily the inhibition of the Hedgehog (Hh) signaling pathway and modulation of voltage-gated sodium channels, both of which are critical targets in oncology and neurobiology. This document summarizes key quantitative data, provides detailed experimental protocols for the assessment of their biological activity, and presents visual diagrams of relevant signaling pathways and experimental workflows to facilitate further research and development in this promising area of natural product chemistry.

Introduction to Veratrum Alkaloids

Veratrum species, commonly known as false hellebores, have been recognized for centuries in traditional medicine for their emetic and antihypertensive properties.[1] Modern phytochemical investigations have revealed that the potent bioactivity of these plants is attributable to a diverse array of steroidal alkaloids.[1][2] These alkaloids are characterized by a cyclopentanophenanthrene nucleus, with modifications in the steroid skeleton and the nitrogen-containing side chain leading to a wide range of chemical structures and pharmacological effects.[3]

The Veratrum alkaloids can be broadly classified into several groups based on their skeletal structure, including jervanine, cevanine, veratramine (B1683811), and solanidine (B192412) types.[4] this compound belongs to the jervanine class of alkaloids, which are characterized by a C-nor-D-homo-steroidal framework.[5] Many of these compounds, including this compound, have been identified as potent inhibitors of the Hedgehog signaling pathway, a critical regulator of embryonic development and a key player in the pathogenesis of several cancers.[6][7] Additionally, certain Veratrum alkaloids are known to modulate the activity of voltage-gated sodium channels, contributing to their cardiotoxic and neurotoxic effects, but also highlighting their potential as pharmacological tools and therapeutic agents.[8]

This compound: Structure and Chemical Properties

This compound is a phytosterol alkaloid that has been isolated from Veratrum californicum.[5] Chemically, it is the 16-acetate ester of the parent alkamine, teinemine.[5] Its structure was elucidated through spectroscopic methods, including mass spectrometry and nuclear magnetic resonance.[9]

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₉H₄₇NO₃ | [5] |

| Molar Mass | 457.70 g/mol | [5] |

| IUPAC Name | [(3S,8S,9S,10R,13S,14S,16R,17R)-3-hydroxy-10,13-dimethyl-17-[(1S)-1-[(2S,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl] acetate (B1210297) | [8] |

| CAS Number | 36069-45-1 | [8] |

| Synonyms | Alkaloid Q, Teinemine 16-acetate | [8] |

Biosynthesis of Veratrum Alkaloids and the Position of this compound

The biosynthesis of Veratrum alkaloids is a complex process that begins with cholesterol. Through a series of enzymatic reactions, cholesterol is converted into the key intermediate, verazine (B227647).[10] This conversion is catalyzed by a suite of enzymes, including several cytochrome P450s and a γ-aminobutyrate transaminase.[10] Verazine then serves as a crucial precursor for the biosynthesis of a wide array of other Veratrum alkaloids, including those of the jervanine type like cyclopamine (B1684311).[11][12]

While the early steps of the biosynthetic pathway leading to verazine have been elucidated, the specific enzymatic transformations that convert verazine into this compound have not yet been fully characterized in the scientific literature. It is hypothesized that a series of hydroxylations, acetylations, and other modifications, catalyzed by specific enzymes within the Veratrum plant, lead to the formation of this compound and other related alkaloids. Further research, including transcriptomic and metabolomic studies, is required to fully delineate the later stages of this intricate biosynthetic network.

Pharmacological Activities and Relationship to Other Veratrum Alkaloids

The pharmacological activities of this compound and other Veratrum alkaloids are primarily centered on two key molecular targets: the Hedgehog signaling pathway and voltage-gated sodium channels.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[7] Aberrant activation of this pathway is implicated in the development and progression of several types of cancer, making it a prime target for therapeutic intervention.[6] Many Veratrum alkaloids, including this compound, are potent inhibitors of the Hh pathway.[13] They exert their effects by binding to and inhibiting Smoothened (SMO), a G-protein-coupled receptor-like protein that is a central component of the Hh signaling cascade.[14] By inhibiting SMO, these alkaloids prevent the downstream activation of Gli transcription factors, which are responsible for the expression of Hh target genes that promote cell proliferation and survival.[15]

Modulation of Voltage-Gated Sodium Channels

Several Veratrum alkaloids are known to interact with voltage-gated sodium channels (VGSCs), which are essential for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[8] Some alkaloids, such as veratridine, act as channel activators, leading to persistent depolarization and hyperexcitability.[8] In contrast, this compound has been shown to block the action potential with little or no depolarization and to inhibit both sodium and potassium conductance increases in squid and crayfish giant axons.[8] This suggests that this compound may act as a VGSC blocker, a property that could contribute to its overall pharmacological profile and potential therapeutic applications.

Quantitative Data on Bioactivity

The biological activity of Veratrum alkaloids has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to compare the potency of these compounds.

Table 2: Comparative IC₅₀ Values of Veratrum Alkaloids

| Alkaloid | Assay | Cell Line / System | IC₅₀ (µM) | Reference |

| This compound | Hedgehog Signaling Inhibition | Shh-Light II cells | Modest Inhibition | [13] |

| Cyclopamine | Hedgehog Signaling Inhibition | Shh-Light II cells | ~3 | [16] |

| Jervine | Hedgehog Signaling Inhibition | Shh-Light II cells | 0.63 ± 0.02 | [16] |

| Veratramine | Hedgehog Signaling Inhibition | Shh-Light II cells | No significant inhibition | [13] |

| Isorubijervine | Hedgehog Signaling Inhibition | Shh-Light II cells | Modest Inhibition | [13] |

| Jervine | Antifungal Activity | Saccharomyces cerevisiae | 16 µg/mL | [17] |

| Cyclopamine | Antifungal Activity | Saccharomyces cerevisiae | 16 µg/mL | [17] |

| Jervine | NaV1.5 Inhibition (calculated) | - | Lowest among tested | [18] |

| Protoveratrine A | NaV1.5 Inhibition (calculated) | - | Higher than Jervine | [18] |

| Protoveratrine B | NaV1.5 Inhibition (calculated) | - | Higher than Jervine | [18] |

Note: "Modest Inhibition" indicates that the compound showed activity but a specific IC₅₀ value was not provided in the cited source.

Experimental Protocols

Isolation and Purification of this compound from Veratrum californicum

The isolation of this compound and other Veratrum alkaloids typically involves extraction from the dried and ground plant material, followed by chromatographic separation.

Protocol 1: General Extraction and Isolation Procedure

-

Plant Material Preparation: The roots and rhizomes of V. californicum are collected, dried, and finely ground.[19]

-

Alkalinization and Extraction: The powdered plant material is moistened with an alkaline solution (e.g., 5% ammonia) and then extracted with an organic solvent such as benzene (B151609) or a chloroform-isopropanol mixture using a Soxhlet apparatus or percolation.[19][20]

-

Crude Extract Preparation: The solvent is evaporated under reduced pressure to yield a crude alkaloid mixture.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, with increasing polarity (e.g., from benzene to ethyl acetate to ethyl acetate-isopropanol-ammonia mixtures), is used to separate the individual alkaloids.[19]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Purification: Fractions containing this compound are combined, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to obtain pure this compound.[19]

Hedgehog Signaling Pathway Inhibition Assay (Shh-Light2 Luciferase Reporter Assay)

This cell-based assay is commonly used to screen for and quantify the inhibitory activity of compounds on the Hh pathway.[21][22][23]

Protocol 2: Shh-Light2 Luciferase Reporter Assay

-

Cell Culture: Shh-Light2 cells, which are NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter, are cultured in DMEM supplemented with 10% bovine calf serum and antibiotics.[22][23]

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with a low-serum medium containing a constant concentration of Sonic Hedgehog (Shh)-conditioned medium to activate the Hh pathway. Test compounds (e.g., this compound) are then added in a serial dilution. Appropriate controls (vehicle and positive control like cyclopamine) are included.

-

Incubation: The plates are incubated for 36-48 hours to allow for reporter gene expression.

-

Cell Lysis and Luciferase Assay: The medium is removed, and the cells are lysed. The firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The percentage of inhibition is calculated relative to the vehicle-treated control, and IC₅₀ values are determined by plotting the percent inhibition against the compound concentration.

Voltage-Gated Sodium Channel Activity Assay (Whole-Cell Patch-Clamp)

Whole-cell patch-clamp electrophysiology is the gold standard for studying the effects of compounds on ion channel function.[24][25][26]

Protocol 3: Whole-Cell Patch-Clamp Recording of Sodium Currents

-

Cell Preparation: Cells expressing the desired voltage-gated sodium channel subtype (e.g., HEK293 cells stably transfected with a specific NaV channel) are cultured on glass coverslips.

-

Recording Setup: The coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external physiological saline solution.

-

Pipette Preparation: Borosilicate glass micropipettes with a resistance of 3-7 MΩ are fabricated using a pipette puller and filled with an internal solution containing ions that mimic the intracellular environment.

-

Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage-Clamp Recording: The cell is voltage-clamped at a holding potential (e.g., -80 mV). A series of depolarizing voltage steps are applied to elicit sodium currents.

-

Compound Application: The test compound (e.g., this compound) is applied to the cell via the perfusion system.

-

Data Acquisition and Analysis: Sodium currents are recorded before, during, and after compound application. The effects of the compound on current amplitude, kinetics of activation and inactivation, and voltage-dependence are analyzed to determine its mechanism of action (e.g., channel block, modulation of gating).

Structure-Activity Relationships

The diverse structures of Veratrum alkaloids allow for the investigation of structure-activity relationships (SAR). For instance, studies on jervanine-type alkaloids have suggested that modifications to the A and B rings, such as the number and position of hydroxyl groups, can influence their antihypertensive activity.[27] The presence of 3-carboxylic esters and a benzene group has been correlated with DNA damage.[27] In the context of Hh pathway inhibition, the overall stereochemistry and the nature of the side chain at C-17 are crucial for binding to SMO. The acid-catalyzed rearrangement of cyclopamine to the less active veratramine highlights the importance of the spiro-tetrahydrofuran E-ring for potent Hh inhibition.[28] Further SAR studies on this compound and its derivatives could provide valuable insights for the design of more potent and selective therapeutic agents.

Conclusion and Future Directions

This compound is a significant member of the Veratrum alkaloid family, sharing key structural features and pharmacological targets with other well-characterized compounds like cyclopamine and jervine. Its ability to modulate both the Hedgehog signaling pathway and voltage-gated sodium channels underscores the therapeutic potential of this class of natural products. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Future research should focus on several key areas:

-

Elucidation of the complete biosynthetic pathway of this compound: This will enable the use of synthetic biology approaches for its sustainable production.

-

Comprehensive quantitative bioactivity profiling: A systematic comparison of a wider range of Veratrum alkaloids, including this compound, against various cancer cell lines and sodium channel subtypes is needed to identify the most promising therapeutic candidates.

-

Detailed structure-activity relationship studies: The synthesis and biological evaluation of this compound analogs will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

-

In vivo efficacy and toxicity studies: Promising lead compounds will need to be evaluated in animal models to assess their therapeutic potential and safety profiles.

The continued exploration of this compound and its congeners holds great promise for the discovery of novel therapeutic agents for the treatment of cancer and other diseases.

References

- 1. Medicinal history of North American Veratrum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Review: Veratrum californicum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C29H47NO3 | CID 21575037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Teratogenic compounds of Veratrum californicum (Durand). 13. Structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elucidating steroid alkaloid biosynthesis in Veratrum californicum: production of verazine in Sf9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Verazine biosynthesis from simple sugars in engineered Saccharomyces cerevisiae (Journal Article) | OSTI.GOV [osti.gov]

- 12. Verazine biosynthesis from simple sugars in engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Native V. californicum Alkaloid Combinations Induce Differential Inhibition of Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bifurcating action of Smoothened in Hedgehog signaling is mediated by Dlg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Three new alkaloids from Veratrum grandiflorum Loes with inhibition activities on Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Insights into the Cardiotoxic Effects of Veratrum Lobelianum Alkaloids: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Isolation, purification, and full NMR assignments of cyclopamine from Veratrum californicum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. web.stanford.edu [web.stanford.edu]

- 22. bio-protocol.org [bio-protocol.org]

- 23. Dual-Luciferase Reporter Assays [bio-protocol.org]

- 24. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 25. docs.axolbio.com [docs.axolbio.com]

- 26. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Structure-Activity Relationship between the Veratrum Alkaloids on the Antihypertension and DNA Damage Activity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

Unveiling the Therapeutic Potential of Muldamine and Related Veratrum Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muldamine, a steroidal alkaloid isolated from Veratrum californicum, belongs to a class of compounds with significant, yet largely underexplored, biological activities. While specific research on this compound is limited, the broader family of Veratrum alkaloids has demonstrated potent effects, primarily as inhibitors of the Hedgehog (Hh) signaling pathway and as neurotoxic agents through the modulation of ion channel activity. This guide synthesizes the available scientific literature to present a comprehensive overview of the potential biological activities of this compound, drawing necessary parallels from more extensively studied related alkaloids such as cyclopamine (B1684311). We provide available quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways to facilitate further research and drug development efforts in oncology and neuropharmacology.

Introduction

This compound is a phytosterol alkaloid identified in Veratrum californicum, commonly known as the California corn lily.[1] It is structurally related to a class of steroidal alkaloids that have garnered significant interest for their potent biological effects. The most notable of these is the inhibition of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Dysregulation of the Hh pathway is implicated in the pathogenesis of numerous cancers, making its inhibitors promising therapeutic candidates.[1][2] Additionally, Veratrum alkaloids are known to exert neurotoxic effects by modulating the function of voltage-gated ion channels.[3][4]

This technical guide aims to provide a detailed overview of the known and potential biological activities of this compound, placed within the context of the broader family of Veratrum alkaloids. Due to the limited availability of studies focusing exclusively on this compound, this document incorporates data from closely related and well-researched alkaloids, such as cyclopamine, to provide a more complete picture of its potential mechanisms of action and therapeutic applications.

Potential Biological Activities

The primary biological activities associated with Veratrum alkaloids, and by extension, this compound, can be categorized into two main areas: inhibition of the Hedgehog signaling pathway and neurotoxicity via ion channel modulation.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of cell growth and differentiation.[5] Its aberrant activation is a known driver in several types of cancer, including basal cell carcinoma, medulloblastoma, and certain forms of prostate and pancreatic cancer.[2][5] Several Veratrum alkaloids, most notably cyclopamine, have been identified as potent inhibitors of this pathway.[2][5] They act by binding directly to the Smoothened (Smo) receptor, a key transmembrane protein in the Hh pathway, thereby preventing downstream signal transduction.[6][7]

| Compound/Extract | Cell Line | IC50 Value | Reference |

| Unnamed Steroidal Alkaloids (1-3, 5) | Shh-LIGHT 2 | 0.63 - 3.11 µM | [9] |

| Cyclopamine | Hh cell assay | 46 nM | [10] |

| Cyclopamine | TRAMP-C2 (prostate cancer) | ~20-30 µmol/L | [2] |

Neurotoxicity and Ion Channel Modulation

Veratrum alkaloids are known to exhibit neurotoxic effects, which are primarily mediated through their interaction with voltage-gated sodium channels.[3][4] These alkaloids can cause the channels to remain open, leading to increased permeability and continuous firing of nerve cells.[4] This results in a range of physiological effects, including hypotension and bradycardia, due to the triggering of the Bezold-Jarisch reflex.[4]

Limited studies on this compound have indicated that it can block action potentials in nerve cells with little to no depolarization, and it has been shown to block both sodium and potassium conductance increases. This suggests a direct modulatory effect on ion channels, contributing to the overall neuroactive profile of Veratrum alkaloids.

Experimental Protocols

Extraction and Isolation of Veratrum Alkaloids

A general protocol for the extraction and isolation of alkaloids from Veratrum californicum can be adapted from various studies.[1][11]

Objective: To extract and isolate a crude mixture of steroidal alkaloids, including this compound, from the root and rhizome of V. californicum.

Materials:

-

Dried and pulverized root and rhizome of V. californicum

-

Ammonium (B1175870) hydroxide (B78521) or formic acid

-

Benzene (use with extreme caution and appropriate safety measures)

-

Soxhlet apparatus

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Pack the pulverized plant material into a cellulose (B213188) thimble and place it in a Soxhlet apparatus.

-

For alkaline extraction, use a mixture of ethanol and ammonium hydroxide (e.g., 98.3:1.7 v/v). For acidic extraction, use a mixture of ethanol and formic acid (e.g., 98.3:1.7 v/v).

-

Perform the Soxhlet reflux for a minimum of 6 hours.

-

After extraction, concentrate the solvent using a rotary evaporator to obtain a crude alkaloid extract.

-

Further purify and isolate individual alkaloids, such as this compound, from the crude extract using HPLC with a suitable column (e.g., C18) and a gradient elution of appropriate solvents.

Hedgehog Pathway Inhibition Assay

This protocol is based on the use of Shh-Light II cells, a cell line engineered to express luciferase under the control of a Gli-responsive promoter.[9][11]

Objective: To quantify the inhibitory effect of this compound or other Veratrum alkaloids on the Hedgehog signaling pathway.

Materials:

-

Shh-Light II cells

-

Cell culture medium and supplements

-

Test compounds (e.g., this compound, cyclopamine as a positive control) dissolved in a suitable solvent (e.g., DMSO)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed Shh-Light II cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cyclopamine).

-

Incubate the cells for a period sufficient to allow for changes in gene expression (e.g., 48-72 hours).

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition of Hh pathway activity for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Cytotoxicity Assay

A standard MTT or SRB assay can be used to determine the cytotoxic effects of this compound on various cancer cell lines.

Objective: To assess the in vitro cytotoxicity of this compound.

Materials:

-

Cancer cell lines of interest (e.g., A549, PANC-1, SW1990)[12]

-

Cell culture medium and supplements

-

Test compound (this compound)

-

MTT or SRB reagent

-

Solubilization buffer (for MTT) or Tris base (for SRB)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add the MTT or SRB reagent and incubate as required.

-

If using MTT, add the solubilization buffer. If using SRB, fix and stain the cells, then solubilize the dye.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Hedgehog Signaling Pathway Inhibition

The diagram below illustrates the canonical Hedgehog signaling pathway and the point of inhibition by Veratrum alkaloids like cyclopamine. In the "off" state, the Patched (PTCH) receptor inhibits Smoothened (SMO), preventing the activation of Gli transcription factors. In the "on" state, the binding of a Hedgehog ligand (e.g., Shh) to PTCH relieves this inhibition, allowing SMO to activate the Gli proteins, which then translocate to the nucleus and initiate the transcription of target genes involved in cell proliferation and survival. Veratrum alkaloids directly bind to and inhibit SMO, effectively keeping the pathway in the "off" state even in the presence of Hh ligands.

Caption: Inhibition of the Hedgehog signaling pathway by Veratrum alkaloids.

Neurotoxic Mechanism of Action

The neurotoxicity of Veratrum alkaloids is primarily attributed to their interaction with voltage-gated sodium channels in neurons. The following diagram illustrates the proposed mechanism.

Caption: Proposed mechanism of neurotoxicity of this compound via ion channel blockade.

Conclusion and Future Directions

This compound, as a constituent of Veratrum californicum, holds potential as a bioactive compound, likely acting through the inhibition of the Hedgehog signaling pathway and modulation of neuronal ion channels. While current research provides a solid foundation for understanding the activities of the broader class of Veratrum alkaloids, there is a clear need for studies focusing specifically on this compound to elucidate its precise mechanisms of action, potency, and therapeutic index. Future research should aim to:

-

Determine the specific IC50 values of purified this compound in various cancer cell lines and in Hedgehog pathway reporter assays.

-

Investigate the specific binding site and affinity of this compound for the Smoothened receptor.

-

Conduct detailed electrophysiological studies to characterize the effects of this compound on a range of voltage-gated ion channels.

-

Evaluate the in vivo efficacy and toxicity of this compound in relevant animal models of cancer and neurological disorders.

Such studies will be crucial in determining whether this compound itself can be developed as a novel therapeutic agent or serve as a scaffold for the synthesis of new, more potent, and selective drug candidates.

References

- 1. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Hikers poisoned: Veratrum steroidal alkaloid toxicity following ingestion of foraged Veratrum parviflorum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Veratrum poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hedgehog signaling pathway and its targets for treatment in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Native V. californicum Alkaloid Combinations Induce Differential Inhibition of Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Three new alkaloids from Veratrum grandiflorum Loes with inhibition activities on Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Cyclopamine Bioactivity by Extraction Method from Veratrum californicum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antitumor activity of extracts and compounds from the rhizomes of Veratrum dahuricum - PubMed [pubmed.ncbi.nlm.nih.gov]

Predicted Mechanism of Action of Muldamine: A Technical Whitepaper for Drug Development Professionals

Abstract

Muldamine is a naturally occurring phytosterol alkaloid isolated from Veratrum californicum.[1] While direct experimental evidence detailing its mechanism of action is limited, its structural classification as a C-nor-D-homosteroidal alkaloid, similar to other well-characterized Veratrum alkaloids, provides a strong foundation for predicting its biological activity. This whitepaper synthesizes the available information on related steroidal alkaloids to propose a primary mechanism of action for this compound centered on the inhibition of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation implicated in numerous cancers.[2][3][4] We further predict downstream cellular consequences of this inhibition, including cell cycle arrest and apoptosis induction. This document is intended to serve as a technical guide for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction: Steroidal Alkaloids from Veratrum californicum

The genus Veratrum is a rich source of steroidal alkaloids, a class of secondary metabolites possessing a wide array of biological activities.[2][5] These compounds are of significant interest in medicinal chemistry due to their potential as anti-inflammatory, antimicrobial, and anticancer agents.[5][6][7] this compound is identified as one of the principal alkaloids in Veratrum californicum, alongside other notable compounds such as cyclopamine (B1684311), veratramine, and isorubijervine.[1]

The anticancer properties of many steroidal alkaloids are well-documented, with several acting through the induction of apoptosis and inhibition of critical cell signaling pathways.[6][8][9] Given the established bioactivity of alkaloids from V. californicum, this compound represents a promising candidate for further investigation as a novel therapeutic agent.

Predicted Core Mechanism: Inhibition of the Hedgehog Signaling Pathway

The primary predicted mechanism of action for this compound is the antagonism of the Hedgehog (Hh) signaling pathway. This prediction is based on the well-established activity of cyclopamine, another major alkaloid from V. californicum that shares a similar steroidal backbone.[2][3][4] The Hh pathway is a crucial signaling cascade in embryonic development and is frequently dysregulated in various cancers, including basal cell carcinoma, medulloblastoma, and cancers of the prostate and colon.[2][3]

The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). This binding relieves the PTCH-mediated inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein.[10] The activation of SMO triggers a downstream signaling cascade that culminates in the activation and nuclear translocation of Gli transcription factors, which in turn regulate the expression of genes involved in cell proliferation, survival, and differentiation.[11][12]

It is predicted that this compound, like cyclopamine, acts as a direct inhibitor of SMO.[10] By binding to SMO, this compound would prevent its conformational change and subsequent activation, thereby blocking the entire downstream signaling cascade. This inhibition of the Hh pathway is expected to have significant anti-proliferative effects in cancers where this pathway is aberrantly activated.[2][3]

Caption: Predicted mechanism of this compound via Hedgehog pathway inhibition.

Predicted Downstream Cellular Effects

The inhibition of the Hedgehog signaling pathway by this compound is anticipated to trigger several downstream cellular events, primarily leading to reduced cancer cell viability.

Cell Cycle Arrest

Aberrant Hh signaling often promotes cell cycle progression. For instance, cyclopamine has been shown to induce a G1 cell cycle arrest in breast cancer cells, partly through the modulation of cyclin D1 expression via the MAPK/ERK pathway.[13] It is plausible that this compound would exert a similar effect, leading to a halt in the proliferation of cancer cells dependent on Hh signaling.

Induction of Apoptosis

Steroidal alkaloids are known to induce apoptosis in various cancer cell lines.[6][14] The inhibition of the Hh pathway can lead to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins like Bcl-2.[6] Furthermore, some Veratrum alkaloids have been shown to increase the expression of death receptors, rendering cancer cells more susceptible to apoptosis-inducing ligands.[2] Therefore, this compound is predicted to induce programmed cell death in susceptible cancer cell populations.

Caption: A general experimental workflow to test this compound's predicted activity.

Quantitative Data from Related Compounds

While no specific quantitative data for this compound is available, the following table summarizes data from cyclopamine, a related Veratrum alkaloid, to provide a reference for expected potency.

| Compound | Assay | Cell Line/Model | Result | Reference |

| Cyclopamine | Hedgehog Cell Assay | - | IC50: 46 nM | [11] |

| Cyclopamine | Cell Growth Suppression | Digestive Tract Tumor Cells | Correlates with PTCH mRNA expression | [11] |

| Cyclopamine | Tumor Regression | Xenograft Mouse Model | Complete regression by 12 days | [11] |

Proposed Experimental Protocols

The following are generalized protocols that could be adapted to investigate the predicted mechanism of action of this compound. These are based on standard methodologies used for characterizing similar compounds.

Cell Viability (MTT) Assay

-

Cell Seeding: Plate cancer cells (e.g., Hh-dependent lines like Panc-1 or SUIT-2) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.

Western Blot for Hh Pathway Proteins

-

Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies against SMO, Gli1, and Bcl-2 overnight at 4°C.

-

Secondary Antibody and Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, a steroidal alkaloid from Veratrum californicum, likely functions as an inhibitor of the Hedgehog signaling pathway by targeting the SMO protein. This predicted mechanism implies significant potential for this compound as an anticancer agent, particularly for malignancies driven by aberrant Hh signaling. Future research should focus on the direct experimental validation of this hypothesis. Key next steps include:

-

In vitro validation: Confirming the inhibitory effect of this compound on the Hh pathway and its downstream targets in relevant cancer cell lines.

-

Direct binding studies: Ascertaining the direct interaction between this compound and the SMO protein.

-

In vivo efficacy: Evaluating the antitumor activity of this compound in preclinical animal models of Hh-driven cancers.

Elucidating the precise mechanism of action and therapeutic potential of this compound will be crucial for its development as a novel cancer therapeutic.

References

- 1. scholarworks.boisestate.edu [scholarworks.boisestate.edu]

- 2. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Steroidal Alkaloids in Cancer and Other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic value of steroidal alkaloids in cancer: Current trends and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Cyclopamine is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Muldamine: A Technical Whitepaper on its Potential as a Hedgehog Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muldamine, a phytosterol alkaloid isolated from Veratrum californicum, has emerged as a compound of interest in the context of Hedgehog (Hh) signaling pathway inhibition. While not as extensively characterized as its co-occurring analogue, cyclopamine (B1684311), studies indicate that this compound contributes to the antagonistic effects of V. californicum extracts on the Hh pathway. This technical guide provides a comprehensive overview of the existing scientific data on this compound's potential as a Hedgehog pathway inhibitor, with a focus on quantitative data, experimental methodologies, and its putative mechanism of action. The information presented herein is primarily derived from the key study by Turner et al. (2018), which investigated the differential inhibition of the Sonic Hedgehog (Shh) pathway by various alkaloid combinations from V. californicum.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development and tissue homeostasis. Aberrant activation of this pathway has been implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention. The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In its unbound state, PTCH inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Upon ligand binding, this inhibition is lifted, allowing SMO to transduce the signal downstream, ultimately leading to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, GLI3). Nuclear GLI proteins then regulate the expression of target genes that control cell proliferation, differentiation, and survival.

This compound and its Role in Hedgehog Pathway Inhibition

This compound is a steroidal alkaloid found in Veratrum californicum, a plant known for producing the potent Hedgehog pathway inhibitor, cyclopamine. Research has shown that while cyclopamine is a major contributor to the plant's inhibitory activity, other alkaloids, including this compound, play a significant role, particularly in synergistic combinations.

Putative Mechanism of Action

The precise molecular mechanism by which this compound inhibits the Hedgehog pathway has not been definitively elucidated. However, based on its structural similarity to cyclopamine, a known SMO antagonist, and its demonstrated synergistic activity with cyclopamine, it is hypothesized that this compound also targets the Smoothened receptor. By binding to SMO, this compound likely prevents the conformational changes required for its activation, thereby blocking downstream signal transduction and subsequent activation of GLI transcription factors.

Early-Stage Research on Molsidomine's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molsidomine (B1677406), a sydnonimine derivative, is a pro-drug that exerts its therapeutic effects through its active metabolites, primarily SIN-1 (3-morpholinosydnonimine). The core of Molsidomine's mechanism of action lies in its ability to spontaneously release nitric oxide (NO), a critical signaling molecule in the cardiovascular system. This release is independent of enzymatic activity, distinguishing it from organic nitrates. Early-stage research has focused on elucidating its vasodilatory and anti-platelet aggregation properties, which are mediated through the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway. This technical guide provides an in-depth overview of the foundational preclinical research on Molsidomine, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to investigate its therapeutic potential.

Mechanism of Action: The NO/cGMP Signaling Pathway

Molsidomine is metabolized in the liver to its active form, SIN-1. SIN-1 is unstable at physiological pH and spontaneously converts to SIN-1A, which then releases nitric oxide (NO).[1] NO, a potent endogenous vasodilator, activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[2] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[2] Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium levels, leading to the relaxation of vascular smooth muscle and consequently, vasodilation.[1] This same pathway is responsible for the inhibition of platelet aggregation.[1]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from early-stage research on Molsidomine, focusing on its dose-dependent effects on hemodynamic parameters and platelet aggregation.

Table 1: Hemodynamic Effects of Molsidomine in Animal Models

| Animal Model | Dose/Route | Parameter | Result | Citation |

| Anesthetized Dogs | 0.05 mg/kg i.v. | ST-segment elevation | Complete normalization within 40 minutes | [3] |

| Anesthetized Dogs | 0.10 mg/kg i.v. | Time to coronary vessel occlusion | Prolonged | [4] |

| Anesthetized Dogs | 0.10 mg/kg i.v. | Infarct size | Reduced | [4] |

| Mice | 1-30 mg/kg i.p. | Protection against thrombosis | 24-38% | [3] |

| Mice | 50-100 mg/kg i.p. | Protection against thrombosis | 54-58% | [3] |

Table 2: Effects of Molsidomine on Platelet Aggregation

| Study Type | Agonist | Molsidomine/Metabolite Concentration | Inhibition of Aggregation | Citation |

| In vitro (human platelets) | ADP | Not specified | Dose-dependent inhibition by SIN-1 | Not specified |

| In vitro (human platelets) | Collagen | Not specified | Inhibition by SIN-1 | Not specified |

| Ex vivo (rabbits) | ADP, Arachidonic Acid, Thrombin | 6 or 15 mg/kg oral Molsidomine | Increased threshold for aggregation | Not specified |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of Molsidomine.

In Vitro Platelet Aggregation Assay

This protocol is a generalized procedure based on light transmission aggregometry (LTA) to assess the effect of Molsidomine's active metabolite, SIN-1, on platelet aggregation induced by agonists like ADP and collagen.

Materials:

-

Fresh human venous blood

-

3.2% Sodium Citrate (B86180) (anticoagulant)

-

SIN-1 (active metabolite of Molsidomine)

-

Platelet agonists (e.g., Adenosine diphosphate (B83284) (ADP), Collagen)

-

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

-

Saline solution

-

Light Transmission Aggregometer

Procedure:

-

Blood Collection: Draw venous blood from healthy human volunteers who have not taken any medication affecting platelet function for at least 10 days. Collect blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).

-

PRP and PPP Preparation:

-

Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).

-

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.

-

Incubation: Pre-warm the PRP to 37°C. Incubate the PRP with various concentrations of SIN-1 or vehicle (saline) for a predetermined time (e.g., 5 minutes) in the aggregometer cuvette with a magnetic stir bar.

-

Aggregation Induction: Add a specific concentration of a platelet agonist (e.g., 5 µM ADP or 2 µg/mL collagen) to initiate aggregation.

-

Measurement: Record the change in light transmission for at least 5-10 minutes using the light transmission aggregometer. The baseline (0% aggregation) is set with PRP, and 100% aggregation is set with PPP.

-

Data Analysis: The extent of platelet aggregation is quantified as the maximum change in light transmission. The inhibitory effect of SIN-1 is calculated as the percentage reduction in aggregation compared to the vehicle control.

In Vivo Model of Myocardial Ischemia

This protocol describes a common method for inducing myocardial ischemia in an animal model (e.g., dogs or mice) to evaluate the cardioprotective effects of Molsidomine.[5]

Materials:

-

Anesthetized animals (e.g., dogs, mice)

-

Surgical instruments

-

Ventilator

-

ECG monitoring equipment

-

Molsidomine solution for injection

-

Suture material

Procedure:

-

Anesthesia and Ventilation: Anesthetize the animal and maintain anesthesia throughout the surgical procedure. Intubate and ventilate the animal mechanically.

-

Surgical Preparation: Perform a thoracotomy to expose the heart.

-

Coronary Artery Ligation:

-

Carefully dissect the left anterior descending (LAD) coronary artery.

-

Pass a suture around the LAD.

-

To induce ischemia, tighten the suture to occlude the artery. Successful occlusion is confirmed by visual blanching of the myocardial tissue and ST-segment elevation on the ECG.

-

-

Drug Administration: Administer Molsidomine (e.g., 0.05-0.10 mg/kg i.v. in dogs) either before or after the coronary artery ligation, depending on the study design (prophylactic or therapeutic effect).[3][4]

-

Monitoring: Continuously monitor the ECG for changes in ST-segment, heart rate, and arrhythmias. Hemodynamic parameters such as blood pressure can also be monitored.

-

Reperfusion (optional): For ischemia-reperfusion injury models, release the ligature after a defined period of ischemia (e.g., 30-60 minutes) to allow blood flow to return to the myocardium.

-

Infarct Size Measurement: At the end of the experiment, euthanize the animal and excise the heart. The area at risk and the infarct size can be determined using histological staining techniques (e.g., triphenyltetrazolium (B181601) chloride staining).

Measurement of cGMP Levels in Vascular Smooth Muscle Cells

This protocol outlines a method to quantify the intracellular levels of cGMP in cultured vascular smooth muscle cells (VSMCs) following treatment with SIN-1.

Materials:

-

Cultured vascular smooth muscle cells

-

SIN-1

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Reagents for cell lysis

-

cGMP enzyme immunoassay (EIA) kit

Procedure:

-

Cell Culture: Culture VSMCs to near confluence in appropriate cell culture plates.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of SIN-1 or vehicle. Incubate the cells for a specified period.

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer provided with the EIA kit or a standard laboratory protocol (e.g., using 0.1 M HCl and boiling).

-

cGMP Measurement: Determine the cGMP concentration in the cell lysates using a commercial cGMP EIA kit according to the manufacturer's instructions.

-

Data Normalization: Normalize the cGMP concentration to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA or Bradford assay).

Conclusion

Early-stage research has firmly established Molsidomine as a potent NO donor with significant therapeutic potential in cardiovascular diseases. Its mechanism of action, centered on the NO/cGMP signaling pathway, leads to both vasodilation and inhibition of platelet aggregation. The quantitative data from preclinical studies demonstrate its efficacy in animal models of myocardial ischemia and thrombosis. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the nuanced effects and potential applications of Molsidomine and its active metabolites. Future research should continue to explore the long-term effects, potential for tolerance development (though currently considered low), and the full spectrum of its cardioprotective mechanisms.

References

- 1. mdpi.com [mdpi.com]

- 2. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effect of molsidomine and free radical scavengers on the pulmonary thromboembolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of molsidomine on coronary artery thrombosis and myocardial ischemia in acute canine experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The activity of molsidomine in experimental models of ischemic cardiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Known teratogenic effects of Veratrum alkaloids including Muldamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known teratogenic effects of Veratrum alkaloids, with a specific focus on the core compounds, including Muldamine. The document details the underlying molecular mechanisms, presents available quantitative data, and outlines key experimental protocols for the study of these potent developmental toxicants.

Introduction to Veratrum Alkaloids and Teratogenicity

The Veratrum genus of plants, commonly known as false hellebore or corn lily, produces a variety of steroidal alkaloids that are recognized for their potent biological activities. Historically, these plants have been identified as the cause of significant congenital malformations in livestock, particularly sheep, that graze on them. The most striking of these defects is cyclopia, a condition characterized by the failure of the embryonic prosencephalon to properly divide into two hemispheres, resulting in a single, centrally located eye. This teratogenic activity is primarily attributed to a specific class of steroidal alkaloids that interfere with a critical developmental signaling pathway.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The teratogenic effects of Veratrum alkaloids are mediated through the potent inhibition of the Hedgehog (Hh) signaling pathway.[1] This pathway is fundamental during embryonic development, playing a crucial role in the patterning of the central nervous system, limbs, and craniofacial structures.

The canonical Hh signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to its receptor, Patched (PTCH). In the absence of the Hh ligand, PTCH actively inhibits the seven-transmembrane protein Smoothened (SMO). Upon Hh binding to PTCH, this inhibition is relieved, allowing SMO to transduce the signal downstream. This leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and regulate the expression of Hh target genes.

Veratrum alkaloids, such as cyclopamine (B1684311) and jervine (B191634), act as direct antagonists of SMO. They bind to the SMO protein, preventing its conformational change and subsequent activation, thereby blocking the entire downstream signaling cascade. This disruption of Hh signaling during critical periods of embryonic development leads to the characteristic teratogenic outcomes.

Below is a diagram illustrating the inhibition of the Hedgehog signaling pathway by Veratrum alkaloids.

Figure 1: Inhibition of the Hedgehog signaling pathway by Veratrum alkaloids.

Quantitative Data on Teratogenic Effects

The teratogenic potency of Veratrum alkaloids can vary significantly between compounds and across different animal models. The following tables summarize the available quantitative data on the teratogenic effects of key alkaloids.

Table 1: In Vivo Teratogenicity of Veratrum Alkaloids

| Alkaloid | Animal Model | Gestational Day of Administration | Dose | Teratogenic Effects Observed | Reference |

| Cyclopamine | Golden Hamster | 7 | 30-180 mg/kg | Cebocephaly, harelip/cleft palate, exencephaly | [2] |

| Jervine | Golden Hamster | 7 | 30-180 mg/kg | Cebocephaly, harelip/cleft palate, exencephaly | [2] |

| Cyclopamine | Sprague-Dawley Rat | 6-9 | 120-240 mg/kg | Cebocephaly, microphthalmia | [2] |

| Jervine | C57BL/6J Mouse | 8, 9, or 10 | 70, 150, or 300 mg/kg | Cleft lip +/- cleft palate, mandibular micrognathia, limb malformations | [3] |

| Jervine | A/J Mouse | 8, 9, or 10 | 70, 150, or 300 mg/kg | Cleft lip +/- cleft palate, mandibular micrognathia, limb malformations | [3] |

| Cyclopamine | C57BL/6J Mouse | E8.5 (infusion) | 160 mg/kg/day | Cleft lip and palate | [4][5] |

Table 2: In Vitro Inhibition of Hedgehog Signaling

| Alkaloid | Assay | Cell Line/System | IC₅₀ / EC₅₀ | Reference |

| Cyclopamine | Gli-Luciferase Reporter Assay | Shh-light II cells | ~20-100 nM | [6] |

| Cyclopamine | [³H]Cyclopamine Binding Assay | Membranes from transfected cells | Kᵢ ≈ 20 nM | N/A |

| Cyclopamine | In vitro whole-mouse embryo culture | C57BL/6J mouse embryos | 2.0 µM (dysmorphogenic concentration) | [4][5] |

Note on this compound: The IC₅₀ value for this compound in Hedgehog signaling inhibition assays has not been prominently reported in the available scientific literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the teratogenic effects and mechanism of action of Veratrum alkaloids.

In Vivo Teratogenicity Study in Rodent Model

This protocol outlines a general procedure for assessing the teratogenic potential of a Veratrum alkaloid in a rodent model, such as the mouse or hamster.

Objective: To determine the dose-dependent teratogenic effects of a test compound on embryonic development.

Materials:

-

Time-mated pregnant rodents (e.g., C57BL/6J mice, Golden hamsters).

-

Test compound (Veratrum alkaloid) dissolved in a suitable vehicle (e.g., corn oil, sesame oil).

-

Gavage needles.

-

Standard animal housing and care facilities.

-

Dissecting microscope and tools.

-

Fixatives (e.g., Bouin's solution, 4% paraformaldehyde).

-

Skeletal staining reagents (e.g., Alizarin red S, Alcian blue).

Procedure:

-

Animal Mating and Gestational Day Confirmation: Mate female rodents and confirm pregnancy by the presence of a vaginal plug (designated as gestational day 0 or GD 0).